5,7-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
5,7-dimethyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N10O2/c1-9-6-10(2)28-18(20-9)22-15(25-28)16(29)19-8-14-24-23-13-7-12(4-5-27(13)14)17-21-11(3)26-30-17/h4-7H,8H2,1-3H3,(H,19,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGFXEFCMQMQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=NN=C4N3C=CC(=C4)C5=NC(=NO5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,7-Dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolo-pyrimidine derivatives and features multiple heterocyclic rings that are known for their diverse biological activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps and can be optimized using modern techniques such as continuous flow chemistry. The molecular structure includes various functional groups that contribute to its biological activity. The arrangement of atoms in the compound influences its reactivity and interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated across several domains:
Antimicrobial Activity
Triazolo-pyrimidines have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains. For instance:
- Bacterial Strains Tested : Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens
- Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at low concentrations.
Anticancer Properties
Studies have shown that compounds with similar structural features possess anticancer activity:
- Mechanism : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets.
- Cell Lines Tested : Various cancer cell lines have been used to evaluate the cytotoxic effects.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Target Enzymes : Carbonic anhydrase and cholinesterase inhibitors.
- Inhibition Mechanism : Binding affinity studies indicate that the compound interacts effectively with the active sites of these enzymes.
Case Studies and Research Findings
Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in drug development:
Scientific Research Applications
Structural Characteristics
The molecular structure of this compound includes:
- Heterocycles : Multiple triazole and pyrimidine rings that enhance biological activity.
- Functional Groups : Carboxamide and oxadiazole moieties that may influence solubility and reactivity.
Biological Activities
Research indicates that 5,7-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exhibits various pharmacological activities:
Antimicrobial Properties
Studies have shown that triazolo-pyrimidine derivatives possess significant antimicrobial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .
Anticancer Activity
This compound has been evaluated for its anticancer potential. Triazolo-pyrimidines have demonstrated the ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
Research highlights the compound's role as an enzyme inhibitor. It has been studied for its effects on carbonic anhydrase and cholinesterase enzymes which are crucial in various physiological processes .
Case Studies
Several studies have documented the application of this compound in drug development:
- Anticancer Research : A study demonstrated that derivatives similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro .
- Antimicrobial Trials : Clinical trials have reported the effectiveness of triazolo derivatives against resistant bacterial strains, showcasing their potential as new antibiotics .
- Enzyme Inhibition Studies : Research has focused on the inhibition of specific enzymes linked to metabolic diseases. The findings suggest that this compound could lead to new treatments for conditions like diabetes and obesity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its dual triazole-pyrimidine/oxadiazole architecture. Below is a detailed comparison with analogous derivatives reported in the literature:
Key Observations:
Structural Complexity : The target compound integrates two triazole-containing heterocycles (pyrimidine and pyridine) and an oxadiazole, whereas analogs like 5a and 7n feature simpler triazolopyrimidine cores with aryl/alkyl substituents .
Synthetic Efficiency : Yields for triazolopyrimidine derivatives synthesized via multi-component reactions (e.g., 5a ) range from 43% to 66%, while derivatives requiring post-synthetic modifications (e.g., 7n ) achieve higher yields (80%) due to optimized purification .
Substituent Effects : The oxadiazole group in the target compound may enhance metabolic stability compared to methoxy or trifluoromethyl groups in analogs .
Physicochemical and Spectral Data Comparison
Table 2: Spectral and Analytical Data
Key Findings:
- Spectral Gaps : The target compound lacks reported NMR or HRMS data, unlike analogs such as 5j and 8l , which show characteristic peaks for aromatic protons and substituents .
- Elemental Analysis : Derivatives like 5j demonstrate close alignment between calculated and found values for C, H, and N, confirming synthetic purity .
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at δ 2.3–2.6 ppm, aromatic protons at δ 7.0–8.9 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z 436.2 for a related compound) .
- X-ray Crystallography : Resolve ambiguities in fused-ring systems, as demonstrated for N-(4-chlorophenyl)-5,7-dimethyltriazolopyrimidine .
How can computational modeling guide SAR studies for this compound?
Q. Advanced
- Docking Studies : Predict binding modes with target proteins (e.g., kinases or receptors) using AutoDock Vina or Schrödinger Suite .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with activity .
Case Study : Integrated computational/experimental workflows identified fluorophenyl substituents enhancing binding affinity in triazolopyrimidines .
What in vitro assays are used to evaluate biological activity?
Q. Basic
- Enzyme Inhibition : IC₅₀ determination against target enzymes (e.g., cyclooxygenase-2 or kinases) .
- Cell Viability Assays : MTT or SRB assays on cancer cell lines (e.g., IC₅₀ values reported for HeLa or MCF-7 cells) .
- Antimicrobial Testing : MIC measurements against bacterial/fungal strains .
How do structural modifications influence biological activity?
Advanced
SAR Table :
How can contradictory data in biological studies be resolved?
Q. Advanced
- Dose-Response Validation : Repeat assays across multiple concentrations to rule out false positives/negatives .
- Target Selectivity Profiling : Use kinome-wide screens to identify off-target effects .
- Metabolite Analysis : LC-MS to assess compound stability under assay conditions .
What strategies are used to improve solubility and bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
